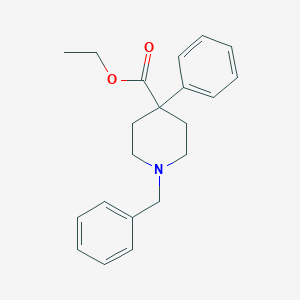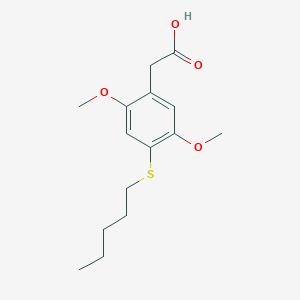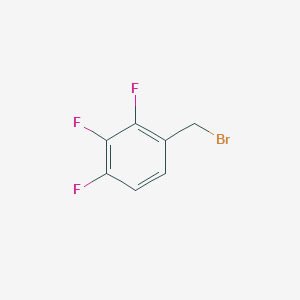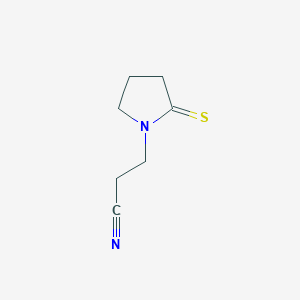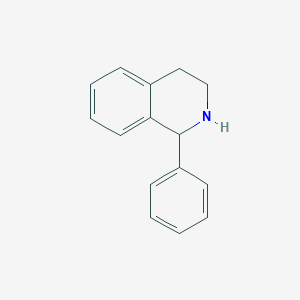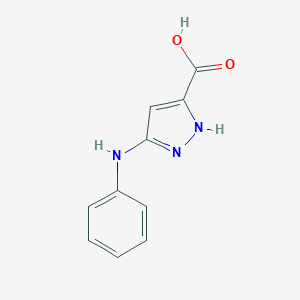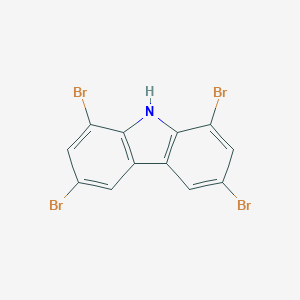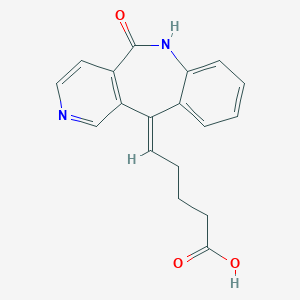![molecular formula C9H9NO B142686 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 130536-45-7](/img/structure/B142686.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxirenoquinolines and is known for its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is not fully understood. However, studies have shown that this compound acts on various molecular targets, including protein kinases, enzymes, and receptors. It has been suggested that the anti-cancer properties of this compound may be due to its ability to inhibit cell proliferation and induce cell death.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the adenosine A1 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of research is the development of novel synthetic methods that can produce this compound more efficiently. Another area of research is the identification of the molecular targets and mechanisms of action of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an arylamine and an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then oxidized to form the final product, 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Other methods for synthesizing this compound include the use of palladium-catalyzed reactions and the use of enzymes.
Aplicaciones Científicas De Investigación
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been the subject of extensive research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
130536-45-7 |
|---|---|
Nombre del producto |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
Clave InChI |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
SMILES canónico |
C1CC2=C(C=CC=N2)C3C1O3 |
Sinónimos |
5,6-EPOXY5,6,7,8-TETRAHYDROQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



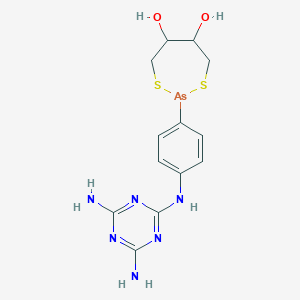
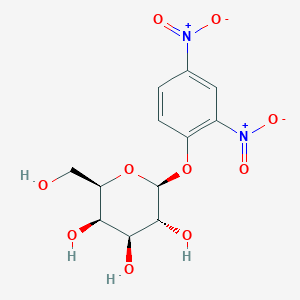

![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
